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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556 Get Quote

This guide compares the anticancer activity of novel imamine-1,3,5-triazine derivatives, which

feature a core structure linked to a pyridin-3-yl group. The structure-activity relationship is

explored by evaluating how different substituents on the triazine ring impact the compounds'

antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Overview
A series of sixteen imamine-1,3,5-triazine derivatives were synthesized and evaluated for their

anticancer properties.[1] The core scaffold consists of a 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-

2-yl) amino) phenyl) group attached to a 1,3,5-triazine ring. The SAR study focused on

modifications at the N2 position of the triazine ring.

Key findings indicate that specific substitutions at this position can significantly enhance

anticancer activity, particularly against the triple-negative breast cancer cell line MDA-MB-231.

[1] Compounds 4f (N2-allyl-N2-methyl substitution) and 4k (N2-cyclohexyl-N2-methyl

substitution) demonstrated substantially greater potency than the parent compound, imatinib.[1]

Caption: SAR logic for imamine-1,3,5-triazine analogs.

Data Presentation: Antiproliferative Activity
The antiproliferative activities of the synthesized compounds were assessed against three

human cancer cell lines: MDA-MB-231 (breast), HeLa (cervical), and A498 (kidney). The

results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are
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summarized below. Imatinib, the parent compound of imamine, was used as a positive control.

[1]

Compound
Key
Substituents
(at N2)

IC₅₀ vs. MDA-
MB-231 (µM)

IC₅₀ vs. HeLa
(µM)

IC₅₀ vs. A498
(µM)

4f N-allyl-N-methyl 6.25 >50 >50

4k
N-cyclohexyl-N-

methyl
8.18 >50 >50

Imatinib (Positive Control) 35.50 46.12 >50

Data sourced from a study on imamine-1,3,5-triazine derivatives.[1]

The data clearly show that compounds 4f and 4k possess superior and selective activity

against MDA-MB-231 cells compared to imatinib.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

key experimental protocols used in the evaluation of the imamine-1,3,5-triazine analogs are

outlined below.

General Synthesis Protocol
The target imamine-1,3,5-triazine derivatives were synthesized via a molecular hybridization

strategy involving a nucleophilic substitution reaction.[1]

Caption: General workflow for compound synthesis and characterization.

In Vitro Antiproliferative MTT Assay
The cytotoxic effects of the compounds on cancer cells were determined using the methyl

thiazolyl tetrazolium (MTT) assay.[1]

Cell Culture: MDA-MB-231, HeLa, and A498 cells were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a
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humidified atmosphere with 5% CO₂.

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds (e.g., 4f, 4k) and the control (imatinib) for a specified period (e.g., 48-72 hours).

MTT Addition: After incubation, the media was replaced with a fresh medium containing MTT

solution (0.5 mg/mL). The plates were incubated for another 4 hours, allowing viable cells to

convert the yellow MTT into purple formazan crystals.

Solubilization & Measurement: The formazan crystals were dissolved by adding a solubilizing

agent (e.g., DMSO). The absorbance of each well was measured using a microplate reader

at a wavelength of 570 nm.

IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control

cells. The IC₅₀ value was determined from the dose-response curves.

In Vivo Tumor Xenograft Study
The in vivo anticancer efficacy of the most potent compound, 4f, was evaluated in a tumor

xenograft model.[1]

Animal Model: Female BALB/c nude mice were used for the study.

Tumor Implantation: MDA-MB-231 cells were suspended in an appropriate medium and

injected subcutaneously into the flank of each mouse.

Treatment: Once the tumors reached a palpable volume, the mice were randomized into

treatment and control groups. The treatment group received compound 4f (administered

orally or via injection), while the control group received the vehicle.

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised,

weighed, and photographed for analysis. The study concluded that compound 4f had a

strong inhibitory effect on tumor proliferation in vivo.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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